Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-
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Overview
Description
Azobenzene, 4-bis(2-chloropropyl)amino-2’-carboxy- is a derivative of azobenzene, a compound known for its photochromic properties, meaning it can change its structure when exposed to light. This particular derivative has additional functional groups that make it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . For azobenzene, 4-bis(2-chloropropyl)amino-2’-carboxy-, the synthesis might involve the reaction of 4-aminoazobenzene with 2-chloropropylamine and subsequent carboxylation. Industrial production methods would likely involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Azobenzene derivatives, including azobenzene, 4-bis(2-chloropropyl)amino-2’-carboxy-, undergo various chemical reactions:
Oxidation: Can be oxidized to form azoxybenzenes.
Reduction: Can be reduced to form hydrazobenzenes.
Substitution: The amino and carboxy groups can undergo substitution reactions with various reagents. Common reagents include reducing agents like sodium dithionite for reduction and oxidizing agents like hydrogen peroxide for oxidation.
Scientific Research Applications
Azobenzene, 4-bis(2-chloropropyl)amino-2’-carboxy- has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for azobenzene derivatives involves photoisomerization, where the compound switches between trans and cis forms upon exposure to light . This change in structure can affect the compound’s interaction with other molecules, making it useful for controlling biological processes and developing responsive materials .
Comparison with Similar Compounds
Azobenzene, 4-bis(2-chloropropyl)amino-2’-carboxy- is unique due to its specific functional groups, which enhance its reactivity and applicability. Similar compounds include:
Aminoazobenzenes: Known for their use as photoswitches in biological systems.
Azoxybenzenes: Formed through the oxidation of azobenzenes and used in various chemical applications.
Hydrazobenzenes: Reduction products of azobenzenes with different chemical properties.
This compound stands out due to its combination of photochromic properties and additional functional groups, making it versatile for various applications.
Properties
CAS No. |
40136-91-2 |
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Molecular Formula |
C19H21Cl2N3O2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[[4-[bis(3-chloropropyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-11-3-13-24(14-4-12-21)16-9-7-15(8-10-16)22-23-18-6-2-1-5-17(18)19(25)26/h1-2,5-10H,3-4,11-14H2,(H,25,26) |
InChI Key |
MHSCCIQJDYCLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCCCl)CCCCl |
Origin of Product |
United States |
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